molecular formula C32H26N2O4 B14855975 N-Fmoc-7-phenyl-DL-Tryptophan

N-Fmoc-7-phenyl-DL-Tryptophan

Cat. No.: B14855975
M. Wt: 502.6 g/mol
InChI Key: KOCYHLFIWYIDBX-UHFFFAOYSA-N
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Description

N-Fmoc-7-phenyl-DL-Tryptophan is a synthetic amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and biomedical research. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus and a phenyl substituent at the 7-position of the indole ring of tryptophan (Figure 1). The DL designation indicates a racemic mixture of D- and L-stereoisomers, which offers versatility in applications where chirality is non-critical or requires resolution.

The 7-phenyl modification introduces steric bulk and alters electronic properties, influencing peptide conformation and interactions with biological targets. This derivative is particularly valuable in designing peptide-based therapeutics and probes for studying receptor-ligand binding dynamics .

Properties

Molecular Formula

C32H26N2O4

Molecular Weight

502.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-phenyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C32H26N2O4/c35-31(36)29(17-21-18-33-30-22(15-8-16-23(21)30)20-9-2-1-3-10-20)34-32(37)38-19-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h1-16,18,28-29,33H,17,19H2,(H,34,37)(H,35,36)

InChI Key

KOCYHLFIWYIDBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-7-phenyl-DL-Tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group. This can be achieved by reacting tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The phenyl group is introduced at the 7th position of the indole ring through a series of organic reactions, including alkylation and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-7-phenyl-DL-Tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of tryptophan with modified indole rings or amino groups, which can be used in further synthetic applications .

Mechanism of Action

The mechanism of action of N-Fmoc-7-phenyl-DL-Tryptophan involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins . The phenyl group at the 7th position of the indole ring can influence the compound’s interaction with other molecules, potentially affecting its biological activity .

Comparison with Similar Compounds

Substituent Effects: Phenyl vs. Methyl vs. Methoxy

The 7-position substituent significantly impacts the physicochemical and functional properties of tryptophan derivatives:

Compound Name Substituent Steric Bulk Polarity Key Applications
N-Fmoc-7-phenyl-DL-Tryptophan Phenyl High Low Peptide self-assembly, receptor studies
N-Fmoc-7-methyl-L-Tryptophan Methyl Moderate Low Standard SPPS, stable intermediates
N-Fmoc-7-methoxy-DL-tryptophan Methoxy Low Moderate Fluorescent probes, enzyme assays
  • Phenyl Group (this compound): The bulky phenyl group enhances hydrophobic interactions and stabilizes π-π stacking in peptide structures, making it ideal for studying amyloid fibrils or membrane-bound receptors . However, steric hindrance may reduce coupling efficiency during SPPS compared to smaller substituents.
  • Methyl Group (N-Fmoc-7-methyl-L-Tryptophan): Offers a balance between stability and synthetic accessibility. The L-stereoisomer is preferred for chiral-specific applications, such as enzyme substrate mimicry .
  • Methoxy Group (N-Fmoc-7-methoxy-DL-tryptophan): The electron-donating methoxy group increases solubility in polar solvents and modifies UV absorbance, enabling its use in fluorescence-based assays .

Stereochemical Considerations: DL vs. L/D Forms

  • DL-Racemic Mixtures: DL-forms (e.g., this compound) are cost-effective for large-scale synthesis but may require chiral resolution for applications demanding enantiopurity.
  • L- or D-Enantiomers: Single stereoisomers (e.g., N-Fmoc-7-methyl-L-Tryptophan) are critical for drug development, where chirality affects bioavailability and target specificity .

Data Table: Comparative Overview

Compound Name Substituent Stereochemistry CAS Number Supplier Key Identifier (Product Code)
This compound Phenyl DL Not disclosed Omizzur Biotech N/A
N-Fmoc-7-methyl-L-Tryptophan Methyl L 1808268-53-2 Omizzur Biotech N/A
N-Fmoc-7-methoxy-DL-tryptophan Methoxy DL Not disclosed WuXi TIDES STA-AA10182-1GM
Fmoc-7-METHYL-DL-TRYPTOPHAN Methyl DL Not disclosed Omizzur Biotech N/A

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